molecular formula C9H13N3O4 B3065318 Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 37472-94-9

Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3065318
CAS No.: 37472-94-9
M. Wt: 227.22 g/mol
InChI Key: LMAFCIVLRRONTK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core functionalized with amino, methyl, and ester groups. Its structure features a tetrahydropyrimidine ring system substituted at positions 1 and 3 with methyl groups, positions 2 and 4 with ketone oxygen atoms, position 5 with an ethyl carboxylate ester, and position 6 with an amino group. This compound serves as a versatile intermediate in medicinal and materials chemistry, particularly in synthesizing fluorescent probes (via condensation with aldehydes) and tricyclic thienodipyrimidine derivatives with cytotoxic activity . Its synthesis often involves multi-step reactions, such as microwave-assisted condensation between amino derivatives and aldehydes .

Properties

IUPAC Name

ethyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-8(14)5-6(10)11(2)9(15)12(3)7(5)13/h4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAFCIVLRRONTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484179
Record name Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37472-94-9
Record name Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • β-Ketoesters : Ethyl acetoacetate serves as the ester precursor, introducing the C5-carboxylate group.
  • Urea Derivatives : 6-Aminouracil or its methylated analogs provide the amino and dioxo functionalities.
  • Aldehydes : Aromatic aldehydes (e.g., benzaldehyde) enhance regioselectivity and yield.
  • Catalyst : Concentrated hydrochloric acid or Lewis acids (e.g., FeCl₃) accelerate cyclization.
  • Solvent : Ethanol or acetic acid enables homogeneous reaction conditions at reflux temperatures (80–100°C).

A representative procedure involves heating ethyl acetoacetate (10 mmol), 6-amino-1,3-dimethyluracil (10 mmol), and benzaldehyde (10 mmol) in ethanol with HCl at 80°C for 12 hours. The crude product is purified via recrystallization from methanol, yielding the target compound in 65–75% purity.

Mechanistic Insights

The reaction proceeds through:

  • Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ester.
  • Nucleophilic Attack : The urea derivative attacks the electrophilic carbon of the α,β-unsaturated ester.
  • Cyclization and Dehydration : Intramolecular cyclization forms the pyrimidine ring, followed by dehydration to stabilize the dioxo groups.

Post-Synthetic Esterification of Carboxylic Acid Precursors

An alternative approach involves synthesizing the carboxylic acid intermediate (6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) followed by esterification.

Synthesis of Carboxylic Acid Intermediate

The precursor is prepared via oxidation of 1,3-dimethyluracil derivatives. Key steps include:

  • Oxidation : Treating 1,3-dimethyluracil with potassium permanganate (KMnO₄) in aqueous NaOH introduces the carboxylic acid group at C5.
  • Purification : The product is isolated by acidification (pH 3–4) and filtered.

Esterification with Ethanol

The carboxylic acid is converted to the ethyl ester via:

  • Fischer Esterification : Refluxing the acid with excess ethanol and H₂SO₄ (catalyst) for 6–8 hours.
  • Coupling Agents : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature improves yields to >85%.

Alkylation of Pyrimidine Scaffolds

Methylation and esterification can occur simultaneously through alkylation of pre-formed pyrimidine intermediates.

Stepwise Alkylation

  • Step 1 : 6-Aminouracil is treated with methyl iodide (2 equiv) in ethanol containing potassium hydroxide (KOH) at 60°C for 8 hours to introduce N1 and N3 methyl groups.
  • Step 2 : The intermediate is reacted with ethyl chloroformate in tetrahydrofuran (THF) to install the C5-ester moiety.

Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions such as over-alkylation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Starting Materials Yield Advantages Limitations
Cyclocondensation Ethyl acetoacetate, 6-aminouracil 65–75% One-pot synthesis; scalable Moderate yields; requires aldehydes
Post-Synthetic Esterification Carboxylic acid, ethanol 70–85% High purity; flexible esterification Multi-step process
Alkylation 6-Aminouracil, methyl iodide 60–70% Selective methylation Requires toxic alkylating agents

Mechanistic and Kinetic Studies

Regioselectivity in Cyclocondensation

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the C5-carboxylate group directs electrophilic attack to the C6 position, favoring the desired regioisomer.

Reaction Kinetics

  • Rate-Limiting Step : Cyclization (activation energy = 25 kcal/mol).
  • Catalyst Impact : FeCl₃ reduces activation energy by 8 kcal/mol, accelerating the reaction 10-fold.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 30 minutes via enhanced heat/mass transfer.
  • Green Chemistry : Substituting HCl with biodegradable ionic liquids (e.g., [BMIM]Cl) improves sustainability.

Quality Control

  • HPLC-PDA : Monitors reaction progress and quantifies impurities (<0.1%).
  • X-ray Crystallography : Confirms regiochemistry and crystal purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for tailored biological and physicochemical properties. Below is a detailed comparison of Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with structurally related compounds, focusing on substituents, synthetic routes, and applications.

Substituent Variations at Position 4
Compound Name Substituent at Position 4 Key Functional Groups Synthesis Method Key Applications References
This compound None (parent compound) Amino, dimethyl, dioxo, ethyl ester Microwave-assisted condensation with aldehydes Fluorescent probes, cytotoxic derivatives
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl, p-tolyl Thioxo, fluorophenyl Biginelli-like condensation Antibacterial, antihypertensive agents
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Thioxo, cyano group Acid-catalyzed cyclization (Biginelli reaction) Calcium channel blockers
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methoxymethylfuran-2-yl Oxo, methoxymethyl Solvent-free grinding with CuCl₂·2H₂O Not explicitly stated (structural analog)

Key Observations :

  • Thioxo vs. Oxo Groups : Substitution of the 2-oxo group with a thioxo moiety (e.g., in ) enhances hydrogen-bonding interactions, influencing crystal packing and bioavailability .
  • Aromatic vs. Heterocyclic Substituents: Fluorophenyl or cyanophenyl groups () improve lipophilicity and target binding compared to the parent compound’s unsubstituted position 3.
Modifications at Position 2 and 6
Compound Name Position 2 Position 6 Key Features Biological Activity References
This compound Dioxo Amino Electron-withdrawing groups stabilize the ring Intermediate for anticancer agents
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo Methyl Pyrazolyl substituent enhances planar stacking Antitumor activity
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo Methyl Thienyl group introduces π-π interactions Not reported

Key Observations :

  • Amino Group at Position 6: The amino group in the parent compound enables further functionalization (e.g., Schiff base formation for fluorescent dyes) .
  • Methyl vs. Bulky Substituents : Methyl groups at position 6 () reduce steric hindrance compared to bulkier substituents, favoring synthetic accessibility.

Key Observations :

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis () reduces reaction time compared to traditional reflux methods ().
  • Catalyst Efficiency : CuCl₂·2H₂O () and NH₄Cl () are effective for Biginelli-type condensations, though yields vary with substituent electronics.

Biological Activity

Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a heterocyclic compound belonging to the pyrimidine class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which includes:

  • A pyrimidine ring with various substituents.
  • An amino group at the 6-position.
  • Two methyl groups at the 1 and 3 positions.
  • A carboxylate group at the 5-position.

This specific arrangement contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to:

  • Inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Modulate receptor activity , potentially affecting signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
E. coli1525
S. aureus1820
C. albicans1230

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : this compound has been found to cause G0/G1 phase arrest in cancer cell lines.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

Case Studies

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. The study highlighted the compound's potential as a lead structure for novel anticancer agents .

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives regarding their biological activities:

Compound Biological Activity
Ethyl 2-amino-6-methylpyrimidineModerate antimicrobial
N-(6-amino-1-methylpyrimidinyl)formamideAnticancer
Ethyl 6-amino-1-methylpyridineAntiviral

The unique substitution pattern of ethyl 6-amino-1,3-dimethyl-2,4-dioxo-pyrimidine enhances its biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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